REACTION_SMILES
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[C:14](=[O:15])([OH:16])[O-:17].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[P:10]([Br:11])([Br:12])[Br:13].[n:1]1[c:2]([CH2:7][CH2:8][OH:9])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH2:7][CH2:8][Br:11])[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccccn1
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Name
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Type
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product
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Smiles
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BrCCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |